molecular formula C15H12N4O B6021970 isonicotinic acid (1h-indol-2-ylmethylene)-hydrazide

isonicotinic acid (1h-indol-2-ylmethylene)-hydrazide

Cat. No.: B6021970
M. Wt: 264.28 g/mol
InChI Key: IAGKIIGEMOHYIT-LICLKQGHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid (1H-indol-2-ylmethylene)-hydrazide typically involves the condensation of isonicotinic acid hydrazide with indole-2-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions . The reaction yields the desired product in good yield and purity.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Isonicotinic acid (1H-indol-2-ylmethylene)-hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The indole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce reduced hydrazides.

Mechanism of Action

Comparison with Similar Compounds

Comparison: Isonicotinic acid (1H-indol-2-ylmethylene)-hydrazide is unique due to the presence of both the isonicotinic acid and indole moieties, which contribute to its diverse biological activities. Compared to isonicotinic acid hydrazide, it exhibits enhanced antimicrobial and anticancer properties due to the additional indole ring . Indole-2-carbaldehyde, on the other hand, serves as a precursor for the synthesis of various indole derivatives but lacks the combined biological activities seen in this compound .

Properties

IUPAC Name

N-[(E)-1H-indol-2-ylmethylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c20-15(11-5-7-16-8-6-11)19-17-10-13-9-12-3-1-2-4-14(12)18-13/h1-10,18H,(H,19,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGKIIGEMOHYIT-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C=NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(N2)/C=N/NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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